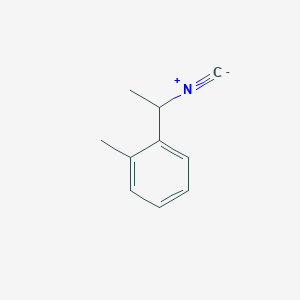
1-(1-Isocyanoethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Isocyanoethyl)-2-methylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isocyanoethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzylamine with chloroform and a strong base such as potassium tert-butoxide (t-BuOK) in a solvent mixture of dichloromethane and tert-butanol. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide product .
Industrial Production Methods: This includes using safer alternatives to traditional dehydrating agents like phosphorus oxychloride (POCl3) or triphosgene .
化学反应分析
Types of Reactions: 1-(1-Isocyanoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1-Isocyanoethyl)-2-methylbenzene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Isocyanoethyl)-2-methylbenzene involves its ability to act as a nucleophile, electrophile, or radical in various chemical reactions. The isocyanide group, with its unique electronic structure, allows the compound to participate in diverse reaction pathways. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
相似化合物的比较
- 1-Isocyanoethylbenzene
- 2-Isocyanoethylbenzene
- 1-Isocyanoethyladamantane
Comparison: 1-(1-Isocyanoethyl)-2-methylbenzene is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other isocyanides, it may exhibit different physical and chemical properties, such as solubility and boiling point, which can affect its applications in synthesis and research .
属性
CAS 编号 |
1041635-05-5 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC 名称 |
1-(1-isocyanoethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-2H3 |
InChI 键 |
MJUWCELFQSHTGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


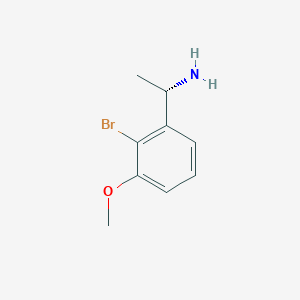
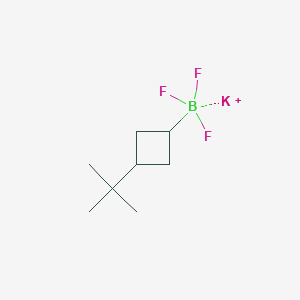
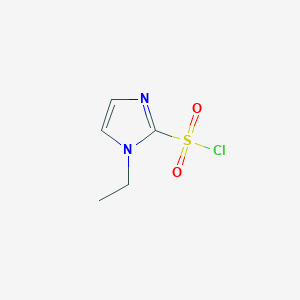
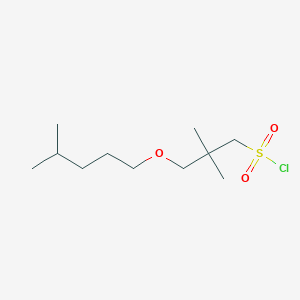
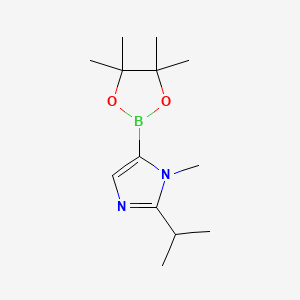
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

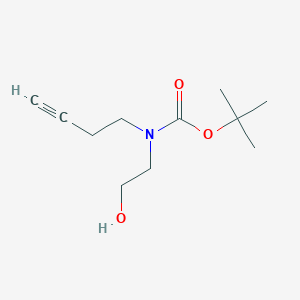
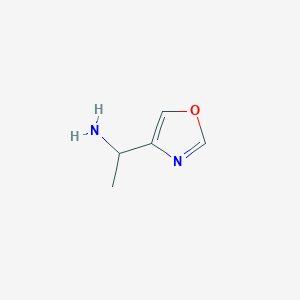

![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
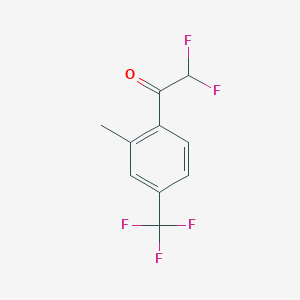
![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
